molecular formula C9H11NS B3057147 2-(Allylthio)aniline CAS No. 77053-20-4

2-(Allylthio)aniline

Cat. No.: B3057147
CAS No.: 77053-20-4
M. Wt: 165.26 g/mol
InChI Key: HDIIJUUMINQFTP-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

It is known that the compound has a molecular weight of 165.255

Cellular Effects

Currently, there is no specific information available on the cellular effects of 2-(Allylthio)aniline. A related compound, aniline, has been studied for its effects on cells . Aniline derivatives have shown cytotoxic effects on cancer cells . It would be interesting to investigate if this compound has similar effects on cells.

Molecular Mechanism

Research on aniline, a related compound, suggests that it undergoes oxidative polymerization

Metabolic Pathways

Studies on aniline, a related compound, suggest that it is metabolized through a meta-cleavage pathway

Subcellular Localization

Tools like CELLO and DeepLoc 2.0 can predict the subcellular localization of proteins based on their sequences. These tools could potentially be used to predict the localization of proteins that interact with this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylthio)aniline typically involves the nucleophilic substitution of an allyl halide with an aniline derivative. One common method is the reaction of 2-chloroaniline with allyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Allylthio)aniline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Allylthio)aniline is unique due to the presence of the allylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

2-prop-2-enylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIIJUUMINQFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407052
Record name 2-(allylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77053-20-4
Record name 2-(allylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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